molecular formula C11H17N3O2 B7526277 2-methoxy-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide

2-methoxy-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide

Cat. No. B7526277
M. Wt: 223.27 g/mol
InChI Key: BGNUZIGFUZCQGZ-UHFFFAOYSA-N
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Description

2-methoxy-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide, also known as MTIA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

2-methoxy-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide has been studied for its potential use in various scientific fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 2-methoxy-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide has been shown to have neuroprotective effects and may have potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, 2-methoxy-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide has been found to inhibit the growth of cancer cells and may have potential as an anti-cancer agent. In drug discovery, 2-methoxy-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide has been used as a starting point for the development of new drugs with improved pharmacological properties.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide is not fully understood, but it is believed to act through the modulation of various signaling pathways. In neuroscience, 2-methoxy-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide has been shown to activate the Akt signaling pathway, which is involved in cell survival and neuroprotection. In cancer research, 2-methoxy-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
2-methoxy-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In neuroscience, 2-methoxy-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide has been found to protect neurons from oxidative stress and apoptosis. In cancer research, 2-methoxy-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. 2-methoxy-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide has also been found to have anti-inflammatory effects and may have potential as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-methoxy-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide in lab experiments is its relatively simple synthesis method, which allows for easy preparation of the compound. Additionally, 2-methoxy-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide has been shown to have low toxicity and high stability, making it a suitable candidate for in vitro and in vivo studies. However, one limitation of using 2-methoxy-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide in lab experiments is its limited availability, as it is not commercially available and must be synthesized in the lab.

Future Directions

There are several future directions for the study of 2-methoxy-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide. In neuroscience, further research could explore the potential therapeutic applications of 2-methoxy-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide in neurodegenerative diseases and traumatic brain injury. In cancer research, further studies could investigate the mechanisms of action of 2-methoxy-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide and its potential as an anti-cancer agent. Additionally, further research could explore the development of new drugs based on the structure of 2-methoxy-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide with improved pharmacological properties.

Synthesis Methods

The synthesis of 2-methoxy-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide involves the reaction of 1-methyl-4,5,6,7-tetrahydroindazole-4-carboxylic acid with methoxyacetyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain 2-methoxy-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide in its pure form.

properties

IUPAC Name

2-methoxy-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-14-10-5-3-4-9(8(10)6-12-14)13-11(15)7-16-2/h6,9H,3-5,7H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGNUZIGFUZCQGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(CCC2)NC(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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